molecular formula C12H19N5O2 B12906196 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(1-methyl-4-piperidinyl)- CAS No. 84332-22-9

5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(1-methyl-4-piperidinyl)-

Cat. No.: B12906196
CAS No.: 84332-22-9
M. Wt: 265.31 g/mol
InChI Key: HYDZCWJIWKXINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Amination: The amino group at the 2-position can be introduced via nucleophilic substitution using an appropriate amine.

    Carboxamide Formation: The carboxamide group at the 5-position can be formed through an amidation reaction using a suitable carboxylic acid derivative.

    Piperidine Substitution: The final step involves the substitution of the piperidine ring at the N-position using a methylpiperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy positions using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methylpyridine
  • 2-amino-4-methoxypyrimidine
  • N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide

Uniqueness

2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperidine substitutions provide unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

84332-22-9

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C12H19N5O2/c1-17-5-3-8(4-6-17)15-10(18)9-7-14-12(13)16-11(9)19-2/h7-8H,3-6H2,1-2H3,(H,15,18)(H2,13,14,16)

InChI Key

HYDZCWJIWKXINP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CN=C(N=C2OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.